molecular formula C22H20Cl2N2O3 B6076935 3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one

3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one

Cat. No. B6076935
M. Wt: 431.3 g/mol
InChI Key: BZNCMXXVDHBPDR-UHFFFAOYSA-N
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Description

3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one, also known as APC, is a chemical compound with potential therapeutic applications. APC belongs to the class of chromone derivatives, which are known for their diverse biological activities.

Scientific Research Applications

3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one has been studied for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, and anti-viral activities. In vitro studies have shown that 3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one can inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. 3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one has been reported to have anti-viral activity against herpes simplex virus type 1 and type 2.

Mechanism of Action

The mechanism of action of 3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one has also been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, 3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one can induce apoptosis, or programmed cell death, in cancer cells. 3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one has also been reported to inhibit cell migration and invasion, which are important processes in cancer metastasis. Furthermore, 3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one has several advantages for lab experiments, such as its relatively simple synthesis method and its diverse biological activities. However, there are also some limitations to using 3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one in lab experiments. For example, 3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one has low solubility in water, which can limit its bioavailability and efficacy. Additionally, the mechanism of action of 3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one. One potential direction is to further investigate its anti-cancer activity and its potential use as a cancer therapeutic. Another direction is to study its anti-inflammatory and anti-viral activities and its potential use in treating inflammatory and viral diseases. Additionally, further studies are needed to better understand the mechanism of action of 3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one and to optimize its synthesis and formulation for improved bioavailability and efficacy.
Conclusion
In conclusion, 3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one is a chromone derivative with potential therapeutic applications. Its synthesis method is relatively simple, and it has diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral activities. Although the mechanism of action of 3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one is not fully understood, it is believed to involve the inhibition of various signaling pathways. Further research is needed to fully explore the potential of 3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one as a therapeutic agent.

Synthesis Methods

The synthesis of 3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one involves the condensation of 4-acetylphenylpiperazine with 6,8-dichloro-4H-chromen-4-one in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. The yield of 3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

properties

IUPAC Name

3-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]-6,8-dichlorochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3/c1-14(27)15-2-4-18(5-3-15)26-8-6-25(7-9-26)12-16-13-29-22-19(21(16)28)10-17(23)11-20(22)24/h2-5,10-11,13H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNCMXXVDHBPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=COC4=C(C3=O)C=C(C=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5421013

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